molecular formula C6H14Te B1580623 Propane, 2,2'-tellurobis- CAS No. 51112-72-2

Propane, 2,2'-tellurobis-

Cat. No.: B1580623
CAS No.: 51112-72-2
M. Wt: 213.8 g/mol
InChI Key: NYOZTOCADHXMEV-UHFFFAOYSA-N
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Description

"Propane, 2,2'-tellurobis-" (CAS 51112-72-2), also known as diisopropyl telluride, is an organotellurium compound with the molecular formula C₆H₁₄Te. Structurally, it consists of a propane backbone where two isopropyl groups (CH(CH₃)₂) are bonded to a central tellurium atom (Te) via C–Te single bonds. The IUPAC name is 2-(propan-2-yltellanyl)propane. Tellurium, a group 16 element, exhibits lower electronegativity and larger atomic radius compared to oxygen and sulfur, leading to distinct electronic and steric effects in its compounds. This compound is less studied than its oxygen (e.g., diisopropyl ether) or sulfur (e.g., diisopropyl sulfide) analogs, but its properties are influenced by the polarizable Te atom, which can engage in weak intermolecular interactions and redox reactivity .

Properties

IUPAC Name

2-propan-2-yltellanylpropane
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InChI

InChI=1S/C6H14Te/c1-5(2)7-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYOZTOCADHXMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Te]C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14Te
Source PubChem
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DSSTOX Substance ID

DTXSID8068620
Record name Propane, 2,2'-tellurobis-
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Molecular Weight

213.8 g/mol
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Physical Description

Yellow-orange liquid with a garlic odor; [Dow Chemical MSDS]
Record name Diisopropyl telluride
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CAS No.

51112-72-2
Record name 2,2′-Tellurobis[propane]
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Record name Propane, 2,2'-tellurobis-
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Record name Propane, 2,2'-tellurobis-
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Record name Propane, 2,2'-tellurobis-
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Record name 2-(propan-2-yltellanyl)propane
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Chemical Reactions Analysis

Propane, 2,2’-tellurobis- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include telluroxides, tellurones, and substituted tellurium compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

Bond Lengths and Angles
  • C–Te Bond Length: While experimental data for C–Te bonds in "Propane, 2,2'-tellurobis-" are scarce, comparisons can be drawn from related organotellurium compounds. The C–Te bond length typically ranges between 2.05–2.15 Å, significantly longer than C–O (~1.43 Å) or C–S (~1.81 Å) bonds due to Te’s larger atomic radius .
  • CCC Bond Angle : In propane derivatives, substituent electronegativity affects bond angles. For example, in 2,2-difluoropropane (CH₃)₂CF₂, the CCC angle increases to 115.9° (vs. 112° in propane) to accommodate fluorine’s electronegativity and steric demands . For "Propane, 2,2'-tellurobis-", steric bulk from Te may similarly widen the CCC angle, though precise measurements are unavailable.
Substituent Effects
  • Electronegativity : Fluorine in 2,2-difluoropropane shortens the C–C bond (1.514 Å vs. 1.522 Å in propane) by increasing carbon’s positive charge and reducing atomic radius . In contrast, Te’s lower electronegativity may elongate adjacent bonds due to weaker electron withdrawal.
  • Atomic Charges : Quantum calculations (e.g., B3LYP/6-311+G(2d,2p)) show that substituents like F induce significant charge separation (e.g., q(C) = +1.071 au in (CH₃)₂CF₂ vs. +0.640 au in CH₃F) . Te’s polarizability likely reduces charge separation compared to halogens.

Spectroscopic and Computational Analysis

Rotational and Vibrational Spectroscopy
  • Rovibrational Corrections : For propane and 2,2-difluoropropane, rovibrational corrections are critical for determining equilibrium structures. Semi-experimental methods combine experimental rotational constants (B₀) with ab initio vibrational corrections (ΔBvib) to derive equilibrium bond lengths . Tellurium’s heavy mass complicates such analyses due to larger vibrational amplitudes and anharmonic effects.
Computational Methods
  • Ab Initio Calculations : High-level methods like CCSD(T)/cc-pVQZ are used for equilibrium structure predictions. For example, propane’s CC bond length was calculated as 1.522 Å at CCSD(T)/cc-pVQZ, matching experimental data . Similar calculations for "Propane, 2,2'-tellurobis-" would require relativistic corrections for Te, increasing computational complexity.

Comparison Table: Key Parameters of Propane Derivatives

Compound C–X Bond Length (Å) CCC Angle (°) Substituent Electronegativity Key Structural Influence
Propane (CH₃CH₂CH₃) C–C: 1.522 112.0 - Baseline hydrocarbon structure
2,2-Difluoropropane C–F: 1.369 115.9 3.98 (F) Electronegativity shortens C–C
2,2-Dichloropropane C–Cl: ~1.78 ~114.5 3.16 (Cl) Steric bulk widens CCC angle
Diisopropyl Telluride C–Te: ~2.10 (est.) ~116 (est.) 2.10 (Te) Steric bulk and polarizability

Biological Activity

Propane, 2,2'-tellurobis- (C6H14Te) is an organotellurium compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C6H14Te
  • Molecular Weight : 213.78 g/mol
  • Structure : The compound features a tellurium atom bonded to two propane groups, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of organotellurium compounds like propane, 2,2'-tellurobis- is often linked to their ability to generate reactive species that can interact with biological macromolecules. Such interactions can lead to various pharmacological effects.

Toxicity Studies

Research indicates that organotellurium compounds may exhibit both toxic and beneficial effects depending on their concentration and the biological context. For propane, 2,2'-tellurobis-, limited toxicity data is available, but general trends observed in related compounds suggest the following:

Table 1: Toxicity Summary of Organotellurium Compounds

CompoundToxicity LevelObservational Notes
Propane, 2,2'-tellurobis-ModerateLimited data; further studies required
Tellurium DioxideHighSignificant toxicity at elevated doses
Dimethyl TelluriumLowExhibits lower toxicity compared to others

Pharmacological Effects

Organotellurium compounds have been studied for their anti-inflammatory and antioxidant properties. The specific biological activity of propane, 2,2'-tellurobis- has not been extensively documented; however, related studies suggest several potential mechanisms:

  • Antioxidant Activity : Organotellurium compounds are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some organotellurium compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 in animal models.

Case Study: Anti-inflammatory Potential

A study exploring the anti-inflammatory effects of organotellurium compounds found that certain derivatives significantly reduced inflammation in a carrageenan-induced edema model in rats. While direct studies on propane, 2,2'-tellurobis- are lacking, these findings suggest similar potential.

Mechanistic Insights

The biological activity of propane, 2,2'-tellurobis- may involve the modulation of signaling pathways associated with inflammation and oxidative stress. The tellurium moiety can facilitate electron transfer processes that affect cellular redox states.

MechanismDescription
Free Radical ScavengingReduces oxidative stress by neutralizing ROS
COX-2 InhibitionDecreases inflammatory mediator production
Modulation of Redox StatusAlters cellular signaling pathways

Future Directions

Research into the biological activity of propane, 2,2'-tellurobis- is still in its infancy. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and dynamics in living organisms.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Comparative Studies : To evaluate the efficacy against other known organotellurium compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane, 2,2'-tellurobis-
Reactant of Route 2
Propane, 2,2'-tellurobis-

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